3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE
Description
3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE is a complex organic compound that features an indole core structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
cyclopropyl-[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-25-20-9-4-5-10-21(20)26-14-6-13-23-15-18(22(24)16-11-12-16)17-7-2-3-8-19(17)23/h2-5,7-10,15-16H,6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMVIUDWABJJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The cyclopropanecarbonyl group and the 3-(2-methoxyphenoxy)propyl group are then introduced through subsequent reactions, such as Friedel-Crafts acylation and etherification, respectively . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:
Scientific Research Applications
3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to various biological targets, modulating their activity and leading to therapeutic effects . The cyclopropanecarbonyl and 3-(2-methoxyphenoxy)propyl groups may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
The uniqueness of 3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE lies in its specific substituents, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
